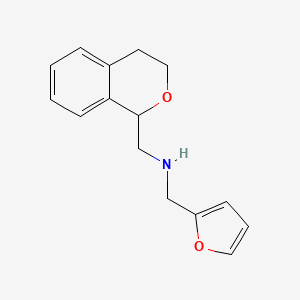

![molecular formula C11H12BrN5OS B5598417 N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)

N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of similar compounds involves multiple steps, including the transformation of organic acids into esters, hydrazides, and further into thiadiazoles or oxadiazoles, followed by reactions with various bromoacetamides. This multi-step synthesis typically employs reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) under specific conditions to achieve the desired products (Gul et al., 2017).

Molecular Structure Analysis The molecular structure of compounds in this category is elucidated using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule, aiding in understanding the compound's reactivity and interaction capabilities (Boechat et al., 2011).

Chemical Reactions and Properties Compounds similar to “N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide” exhibit a range of chemical reactions, including interactions with various reagents to form heterocyclic derivatives, showcasing their potential in forming bioactive molecules. Their reactivity is crucial for designing compounds with desired biological activities, such as antimicrobial and antitumor effects (Shams et al., 2010).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure and functional groups. These properties are essential for determining the compound's suitability in various applications, including pharmaceutical formulations (Yu et al., 2014).

Chemical Properties Analysis Chemically, these compounds are characterized by their ability to undergo various reactions, including cyclization, alkylation, and condensation, leading to the formation of diverse heterocyclic structures with potential biological activity. Their chemical stability, reactivity, and interactions with biological targets are key factors in their application in drug development and other fields (Parikh & Joshi, 2014).

Applications De Recherche Scientifique

Synthesis of Novel Derivatives

Research efforts have been dedicated to the synthesis of novel derivatives with potential biological interest. For instance, the study by Fadda et al. (2010) explores the synthesis of new arylazocarbazole derivatives starting from a cyanoacetamide-based compound. This demonstrates a methodological approach to creating new compounds that could be applied to N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide for exploring its potential applications in various biological contexts (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

Anticancer and Antimicrobial Potential

Compounds structurally related to N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, Evren et al. (2019) synthesized thiazole derivatives and studied their anticancer activity, demonstrating a process that could be relevant for assessing the biological activities of N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Glutaminase Inhibition for Cancer Therapy

The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors by Shukla et al. (2012) illustrate the application of similar compounds in targeting metabolic pathways relevant to cancer treatment. This research suggests potential avenues for N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide in cancer therapy through enzyme inhibition (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Optoelectronic Applications

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, indicating a potential area of application for N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide in the development of materials with specific electronic or optical properties (Camurlu & Guven, 2015).

Density Functional Theory (DFT) Studies

Theoretical studies, such as the density functional theory (DFT) analysis performed by Oftadeh et al. (2013) on acetamide derivatives as anti-HIV drugs, provide a framework for understanding the molecular properties and reactivity of compounds like N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide. Such studies can guide the development of new drugs by identifying promising molecular structures and reactivity profiles (Oftadeh, Mahani, & Hamadanian, 2013).

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-(1-ethyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5OS/c1-2-17-11(14-15-16-17)19-7-10(18)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORNBURICRHNIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)

![2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)

![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)

![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)

![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

![N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5598404.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)

![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)

![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)